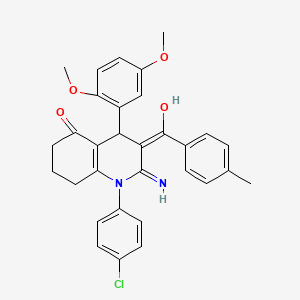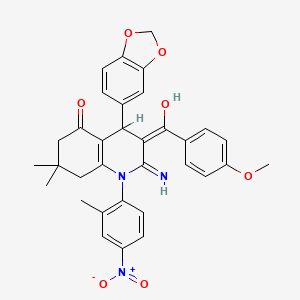![molecular formula C25H20ClNO6S B13378644 ethyl (5Z)-5-[(3-chloro-4-prop-2-ynoxyphenyl)methylidene]-2-[(4-methoxybenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378644.png)
ethyl (5Z)-5-[(3-chloro-4-prop-2-ynoxyphenyl)methylidene]-2-[(4-methoxybenzoyl)amino]-4-oxothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[3-chloro-4-(2-propynyloxy)benzylidene]-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure It contains multiple functional groups, including a thiophene ring, a benzylidene group, and various substituents such as chloro, propynyloxy, and methoxy groups
Métodos De Preparación
The synthesis of ethyl 5-[3-chloro-4-(2-propynyloxy)benzylidene]-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves several steps. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the benzylidene group and other substituents. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and propynyloxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Ethyl 5-[3-chloro-4-(2-propynyloxy)benzylidene]-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 5-[3-chloro-4-(2-propynyloxy)benzylidene]-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Ethyl 5-[3-chloro-4-(2-propynyloxy)benzylidene]-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-[(2-chlorobenzoyl)amino]-5-[3-chloro-4-(2-propynyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate: This compound has a similar structure but with different substituents on the thiophene ring.
Ethyl 5-[3-chloro-4-(2-propynyloxy)benzylidene]-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Another similar compound with slight variations in the substituents.
The uniqueness of ethyl 5-[3-chloro-4-(2-propynyloxy)benzylidene]-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H20ClNO6S |
|---|---|
Peso molecular |
497.9 g/mol |
Nombre IUPAC |
ethyl (5Z)-5-[(3-chloro-4-prop-2-ynoxyphenyl)methylidene]-4-hydroxy-2-(4-methoxybenzoyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C25H20ClNO6S/c1-4-12-33-19-11-6-15(13-18(19)26)14-20-22(28)21(25(30)32-5-2)24(34-20)27-23(29)16-7-9-17(31-3)10-8-16/h1,6-11,13-14,28H,5,12H2,2-3H3/b20-14-,27-24? |
Clave InChI |
CBLWRTPTZXAKRM-AKZCVUIYSA-N |
SMILES isomérico |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC#C)Cl)/SC1=NC(=O)C3=CC=C(C=C3)OC)O |
SMILES canónico |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC#C)Cl)SC1=NC(=O)C3=CC=C(C=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3,4-dichlorophenyl)carbamothioyl]acetamide](/img/structure/B13378567.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378579.png)
![4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B13378585.png)

![(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione](/img/structure/B13378591.png)
![2-[(4-Ethoxyphenyl)diazenyl]-4-isopropylphenol](/img/structure/B13378597.png)
![2-(4-bromophenyl)-4-{[(1-{4-nitrophenyl}-3,5-dimethyl-1H-pyrazol-4-yl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13378600.png)

![(5E)-2-(2,3-dichloroanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378603.png)
![4-Chloro-2-[(2,5-dimethoxyphenyl)diazenyl]phenol](/img/structure/B13378611.png)
![Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13378612.png)
![4-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13378615.png)
![2-chloro-5-[4-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B13378617.png)
